(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine
Overview
Description
®-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine is a chiral diamine compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties, which include two naphthalene rings connected by a nitrogen bridge, with each nitrogen atom bonded to two methyl groups. The chirality of the compound arises from the spatial arrangement of the naphthalene rings, making it an important molecule in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,1’-binaphthyl-2,2’-diamine.
Methylation: The diamine undergoes methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using column chromatography to obtain the desired ®-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine.
Industrial Production Methods
In an industrial setting, the production of ®-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
®-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is employed in the synthesis of chiral drugs and bioactive molecules.
Medicine: It serves as a building block for the development of pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine involves its ability to coordinate with metal ions, forming chiral complexes that catalyze various chemical reactions. The nitrogen atoms in the compound act as electron donors, stabilizing the transition states and enhancing the reaction rates. The chirality of the compound ensures that the products formed are enantiomerically pure, making it a valuable tool in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine: The enantiomer of the ®-form, with similar chemical properties but different spatial arrangement.
1,1’-Binaphthyl-2,2’-diamine: The parent compound, which lacks the methyl groups on the nitrogen atoms.
N,N,N’,N’-Tetramethyl-1,1’-biphenyldiamine: A structurally similar compound with biphenyl rings instead of naphthalene rings.
Uniqueness
®-N,N,N’,N’-Tetramethyl-1,1’-binaphthyldiamine is unique due to its chiral nature and the presence of two naphthalene rings. This structural arrangement imparts distinct electronic and steric properties, making it highly effective in asymmetric catalysis and other applications where enantioselectivity is crucial.
Properties
IUPAC Name |
1-[2-(dimethylamino)naphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2/c1-25(2)21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)26(3)4/h5-16H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTQTYUFYWSGPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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